molecular formula C24H24N4O5S B4367622 N~1~-(2-ETHOXYPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

N~1~-(2-ETHOXYPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4367622
M. Wt: 480.5 g/mol
InChI Key: QLTOWJBZOAGEPU-UHFFFAOYSA-N
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Description

N~1~-(2-ETHOXYPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE: is a complex organic compound that features a combination of aromatic rings, nitro groups, and hydrazinecarbothioamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ETHOXYPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

    Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of phenol to produce 2-ethoxyphenol.

    Benzoylation: The 2-ethoxyphenol is then subjected to benzoylation to form the benzoyl intermediate.

    Nitrophenoxy Methylation: The benzoyl intermediate is reacted with 4-methyl-2-nitrophenol to introduce the nitrophenoxy methyl group.

    Hydrazinecarbothioamide Formation: Finally, the compound is treated with hydrazinecarbothioamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Amines: From the reduction of nitro groups.

    Substituted Aromatics: From electrophilic substitution reactions.

Scientific Research Applications

N~1~-(2-ETHOXYPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE:

    Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: The compound could be used in the development of new materials with specific properties.

    Biological Studies: It may be used in research to study its effects on biological systems.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The aromatic rings may also participate in π-π interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-{3-[(4-methyl-2-nitrophenoxy)methyl]benzoyl}hydrazinecarbothioamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-ethoxyphenyl)-2-{3-[(4-chloro-2-nitrophenoxy)methyl]benzoyl}hydrazinecarbothioamide: Similar structure but with a chloro group instead of a methyl group.

Uniqueness: : The presence of the ethoxy group in N1-(2-ETHOXYPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE may influence its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[3-[(4-methyl-2-nitrophenoxy)methyl]benzoyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-3-32-21-10-5-4-9-19(21)25-24(34)27-26-23(29)18-8-6-7-17(14-18)15-33-22-12-11-16(2)13-20(22)28(30)31/h4-14H,3,15H2,1-2H3,(H,26,29)(H2,25,27,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTOWJBZOAGEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-ETHOXYPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~-(2-ETHOXYPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(2-ETHOXYPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(2-ETHOXYPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(2-ETHOXYPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(2-ETHOXYPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

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